N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide
Overview
Description
N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide is a heterocyclic compound that incorporates both furan and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction time, solvent, and substrate amounts are optimized to achieve high yields. The crude products are purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted furan and thiophene compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: The compound is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and exhibits similar biological activities.
N-(furan-2-ylmethyl)furan-2-carboxamide: Another furan derivative with comparable chemical properties.
Uniqueness
N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-5-phenylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-10-15(17(19)18-11-14-8-5-9-20-14)21-16(12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJXARRMFQYEIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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